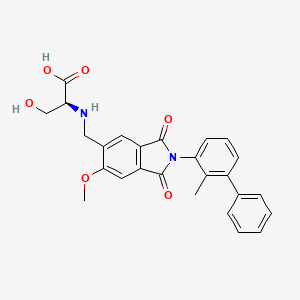
PD-1/PD-L1-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S4-1 is a synthetic organic compound known for its role as a small molecule inhibitor of the PD-1/PD-L1 inhibitory immune checkpointBy promoting the dimerization and internalization of PD-L1, S4-1 reduces the opportunity for signaling via interaction with PD-1, thereby promoting T cell activation and reversing the immune inhibitory tumor microenvironment .
Métodos De Preparación
The synthesis of S4-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial production methods for S4-1 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
S4-1 undergoes various chemical reactions, including:
Oxidation: S4-1 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of S4-1 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: S4-1 can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
S4-1 has a wide range of scientific research applications, including:
Chemistry: S4-1 is used as a model compound in studies of small molecule inhibitors and their interactions with biological targets.
Biology: S4-1 is employed in research on immune checkpoint pathways and their role in cancer progression.
Industry: S4-1 is explored for its applications in the development of new cancer treatments and as a tool for studying immune modulation.
Mecanismo De Acción
The mechanism of action of S4-1 involves the inhibition of the PD-1/PD-L1 pathway. By promoting the dimerization and internalization of PD-L1, S4-1 reduces the interaction between PD-L1 and PD-1, leading to the activation of T cells. This activation helps to reverse the immune inhibitory tumor microenvironment, allowing the immune system to target and destroy cancer cells .
Comparación Con Compuestos Similares
S4-1 is unique in its ability to promote the dimerization and internalization of PD-L1, which distinguishes it from other PD-1/PD-L1 inhibitors. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that targets PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Compared to these monoclonal antibodies, S4-1 offers the advantage of being a small molecule inhibitor, which may provide better tissue penetration and oral bioavailability .
Propiedades
Fórmula molecular |
C26H24N2O6 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[6-methoxy-2-(2-methyl-3-phenylphenyl)-1,3-dioxoisoindol-5-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c1-15-18(16-7-4-3-5-8-16)9-6-10-22(15)28-24(30)19-11-17(13-27-21(14-29)26(32)33)23(34-2)12-20(19)25(28)31/h3-12,21,27,29H,13-14H2,1-2H3,(H,32,33)/t21-/m0/s1 |
Clave InChI |
CUQPAAUFONWYPW-NRFANRHFSA-N |
SMILES isomérico |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CN[C@@H](CO)C(=O)O)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CNC(CO)C(=O)O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
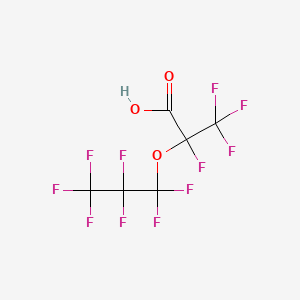
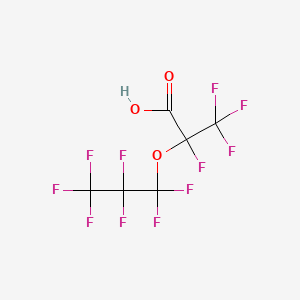
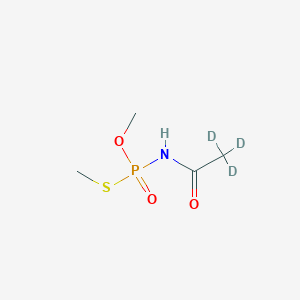
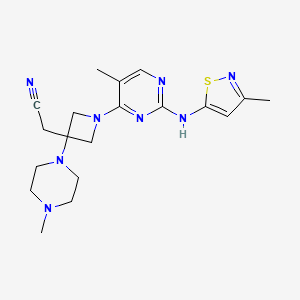
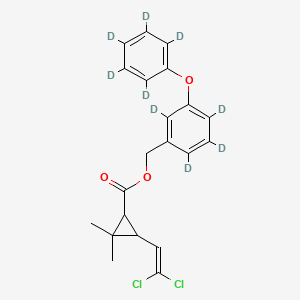
![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)

![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
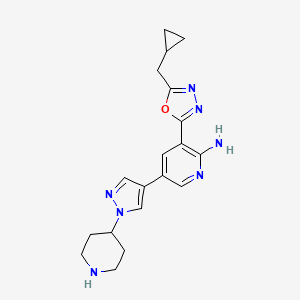
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)